N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide
Overview
Description
N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Preparation Methods
The synthesis of N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-nitroaniline with acetic anhydride to form N-(2-nitrophenyl)acetamide. This intermediate is then reacted with sulfonyl chloride to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines.
Scientific Research Applications
N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Mechanism of Action
The mechanism of action of N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects. The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide can be compared with other similar compounds, such as:
N-(2-hydroxyphenyl)acetamide: This compound has a hydroxyl group instead of a nitro group, which affects its chemical reactivity and biological activity.
N-(2-nitrophenyl)acetamide: This compound lacks the sulfonylamino group, which significantly alters its properties and applications.
N-(2-hydroxy-5-nitrophenyl)acetamide: This compound has both hydroxyl and nitro groups, leading to different chemical and biological behaviors.
Properties
IUPAC Name |
N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-6-2-3-7-12(11)16-23(21,22)14-9-5-4-8-13(14)17(19)20/h2-9,16H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTRLUVBAIFQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332949 | |
Record name | N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24800983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351442-63-2 | |
Record name | N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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